molecular formula C7H8F2N2 B8184706 [2-(Difluoromethyl)phenyl]hydrazine

[2-(Difluoromethyl)phenyl]hydrazine

Cat. No.: B8184706
M. Wt: 158.15 g/mol
InChI Key: NJQYYOXDXHWMBL-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)phenyl]hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the ortho position. This compound belongs to a broader class of hydrazines, which are critical intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and influencing lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

[2-(difluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-3-1-2-4-6(5)11-10/h1-4,7,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQYYOXDXHWMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)phenyl]hydrazine typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the attachment of a hydrazine group. One common method involves the reaction of 2-(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of [2-(Difluoromethyl)phenyl]hydrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: [2-(Difluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction can produce hydrazine derivatives with varying degrees of substitution .

Scientific Research Applications

Chemistry: In chemistry, [2-(Difluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical agents, making [2-(Difluoromethyl)phenyl]hydrazine a valuable intermediate in the development of new drugs .

Industry: In industrial applications, [2-(Difluoromethyl)phenyl]hydrazine is used in the production of agrochemicals and specialty chemicals. Its ability to introduce difluoromethyl groups into various substrates makes it a versatile reagent in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and participate in various non-covalent interactions, enhancing the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Phenylhydrazines

(a) 2-Fluorophenylhydrazine
  • Structure : A single fluorine atom at the ortho position.
  • Properties: Lower molecular weight (142.13 g/mol) and higher polarity compared to the difluoromethyl analog.
  • Applications: Used in the synthesis of pyridazinones and antiviral agents, though with higher cytotoxicity in some cases (e.g., CC₅₀ < 200 μM in phenyl hydrazine series) .
(b) [2-(Trifluoromethyl)phenyl]hydrazine
  • Structure : Trifluoromethyl (-CF₃) substituent at the ortho position.
  • Properties : Higher molecular weight (192.13 g/mol) and lipophilicity (logP ≈ 2.8) due to the electron-withdrawing -CF₃ group. This enhances metabolic resistance but may reduce solubility .
  • Applications : Key intermediate in fluorinated drug candidates, leveraging fluorine’s ability to modulate bioavailability and binding affinity .
(c) [4-Difluoromethyl-6-(4-fluorophenyl)-pyrimidin-2-yl]-hydrazine
  • Structure : Difluoromethyl group on a pyrimidine ring fused with a fluorophenyl moiety.
  • Properties: Molecular weight 365.18 g/mol; melting point >150°C.

Alkyl-Substituted and Heterocyclic Hydrazines

(a) [2-(4-Fluorophenyl)ethyl]hydrazine hydrochloride
  • Structure : Ethyl linker between the hydrazine and fluorophenyl group.
  • Properties : Increased flexibility and reduced aromatic stacking capability compared to rigid phenylhydrazines. The hydrochloride salt improves crystallinity (CAS: 2924-15-4) .
(b) [(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride
  • Structure : Difluorinated cyclopentylmethyl group.
  • Properties : Molecular weight 186.63 g/mol; the aliphatic difluoro group enhances solubility in polar solvents while maintaining metabolic stability .

Chlorinated and Sulfur-Containing Analogs

(a) (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine
  • Structure : Chlorine and methylsulfonyl substituents.
  • Properties : Electron-withdrawing groups increase electrophilicity, favoring reactions with carbonyl compounds. The sulfonyl group improves thermal stability (melting point >180°C) .
(b) Sulfur-containing diphenylhydrazones
  • Structure : Thiazoline or thioamide moieties.
  • Properties : Sulfur atoms introduce hydrogen-bonding capabilities and redox activity, useful in materials science and metal chelation .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
[2-(Difluoromethyl)phenyl]hydrazine C₇H₈F₂N₂ 158.15 -CF₂H (ortho) High lipophilicity, metabolic stability
2-Fluorophenylhydrazine C₆H₇FN₂ 142.13 -F (ortho) Higher polarity, cytotoxic
[2-(Trifluoromethyl)phenyl]hydrazine C₇H₇F₃N₂ 192.13 -CF₃ (ortho) Enhanced bioavailability
[4-Difluoromethyl-6-(4-fluorophenyl)-pyrimidin-2-yl]-hydrazine C₁₂H₁₀F₃N₄ 365.18 Pyrimidine core, -CF₂H, -F Planar structure, high melting point

Research Findings and Trends

  • Fluorine’s Role : Fluorinated hydrazines exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius, which reduce metabolic degradation and enhance target affinity .
  • Toxicity Considerations : While difluoromethyl groups generally lower cytotoxicity compared to trifluoromethyl or chloro substituents, structural context (e.g., heterocyclic vs. aromatic) plays a critical role .
  • Synthetic Flexibility: Hydrazines with difluoromethyl groups are versatile intermediates for synthesizing fluorinated heterocycles, such as pyridazinones and pyrimidines, with applications in drug discovery .

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